(2-chloro-6-methylquinolin-3-yl)methanol is a substituted quinoline that serves as a critical, pre-functionalized building block in medicinal chemistry and materials science. Its primary value lies in the specific arrangement of its functional groups: a nucleophilic hydroxymethyl group at the 3-position for chain extension, a 2-chloro substituent that acts as a versatile leaving group for subsequent cross-coupling or displacement reactions, and a 6-methyl group that provides electronic and steric tuning. [REFS-1, REFS-2] This combination makes it a strategic starting material for constructing more complex polycyclic and heterocyclic systems, where precise substituent placement is essential for achieving desired biological activity or material properties.
Substituting this compound with close analogs is often unviable due to the specific roles of each substituent. Procuring the corresponding aldehyde, 2-chloro-6-methylquinoline-3-carbaldehyde, necessitates an additional, resource-intensive reduction step that may not be compatible with all lab workflows. [1] Using an isomer, such as the 8-methyl variant, introduces significant changes in molecular geometry and crystal packing, which can alter steric hindrance in subsequent reactions and affect the binding profile of the final molecule. [2] Replacing the 6-methyl group with other substituents like methoxy or removing it entirely alters the electronic properties (e.g., electron-donating character) and lipophilicity of the quinoline core, directly impacting the reactivity, solubility, and metabolic stability of downstream compounds.
This compound is supplied as the pre-reduced alcohol, eliminating the need for a separate chemical reduction step from its aldehyde precursor, 2-chloro-6-methylquinoline-3-carbaldehyde. While the reduction is feasible using sodium borohydride with a montmorillonite K-10 catalyst under microwave irradiation, it requires specific equipment, an additional purification step (column chromatography), and handling of borohydride reagents. [1] Procuring the alcohol directly saves a full synthetic step, reducing time, solvent usage, and potential yield loss associated with the reduction and subsequent workup.
| Evidence Dimension | Required Synthetic Steps |
| Target Compound Data | 0 (Supplied as ready-to-use alcohol) |
| Comparator Or Baseline | 2-chloro-6-methylquinoline-3-carbaldehyde: 1 (Requires reduction and purification) |
| Quantified Difference | Saves 1 synthetic step |
| Conditions | Synthesis of downstream derivatives from the 3-position hydroxymethyl/formyl group. |
For research labs focused on rapid derivatization, procuring the alcohol directly accelerates discovery by removing a common process step.
The position of the methyl group significantly influences the planarity of the quinoline ring system, a key factor for intercalation or fitting into protein active sites. The 6-methyl isomer exhibits a root-mean-square (r.m.s.) deviation for non-H atoms of 0.026 Å, indicating it is close to planar. [1] In contrast, the 8-methyl isomer shows a lower r.m.s. deviation of 0.017 Å, suggesting a slightly more planar conformation. [2] This subtle structural difference, driven by the steric and electronic influence of the methyl group's location, can be critical in structure-activity relationship (SAR) studies where precise geometry is paramount.
| Evidence Dimension | Molecular Planarity (r.m.s. deviation for non-H atoms) |
| Target Compound Data | 0.026 Å |
| Comparator Or Baseline | (2-chloro-8-methylquinolin-3-yl)methanol: 0.017 Å |
| Quantified Difference | Δ = 0.009 Å |
| Conditions | Single-crystal X-ray diffraction analysis. |
Selecting the 6-methyl isomer provides a distinct and well-defined molecular geometry compared to its 8-methyl counterpart, which is a critical, non-interchangeable variable in SAR studies.
The solid-state packing of this building block, which influences solubility and handling, is distinct from its positional isomer. The 6-methyl compound's crystal structure is stabilized by π–π stacking interactions with a centroid–centroid distance of 3.713 Å. [1] The 8-methyl isomer packs more tightly, with a shorter centroid–centroid distance of 3.661 Å. [2] This difference in packing efficiency can translate to different dissolution kinetics and polymorphic behavior, making the choice of isomer a key procurement decision for applications where solid-state properties are critical.
| Evidence Dimension | π–π Stacking Distance |
| Target Compound Data | 3.713 Å |
| Comparator Or Baseline | (2-chloro-8-methylquinolin-3-yl)methanol: 3.661 Å |
| Quantified Difference | 0.052 Å longer stacking distance |
| Conditions | Single-crystal X-ray diffraction analysis. |
This compound offers a specific, reproducible crystal packing arrangement, which is a crucial parameter for controlling solid-state properties in pharmaceutical and materials development.
This compound is the right choice when the primary goal is rapid library synthesis. By starting with the pre-reduced alcohol, researchers can directly proceed to subsequent reactions, such as oxidation or esterification, without the prerequisite reduction step required if starting from the more common 2-chloro-6-methylquinoline-3-carbaldehyde precursor. [1]
Ideal for medicinal chemistry programs where the specific steric bulk and electronic contribution of a 6-methyl group are hypothesized to be critical for biological activity. Its defined molecular geometry and crystal packing distinguish it from positional isomers, providing a clear, non-ambiguous structural variable for targeted synthesis of kinase inhibitors or other therapeutic agents. [2]
This intermediate is well-suited for syntheses that leverage the reactivity of the 2-chloro position for nucleophilic aromatic substitution or cross-coupling reactions. The 6-methyl and 3-hydroxymethyl groups provide stable points for tuning solubility and adding diversity elements, while the C-2 chloro atom serves as the primary anchor for core scaffold construction. [3]
Corrosive;Irritant